molecular formula C12H9F3O4S B052537 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate CAS No. 350584-53-1

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate

Cat. No. B052537
CAS RN: 350584-53-1
M. Wt: 306.26 g/mol
InChI Key: BDVINXKBCYLUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate, also known as MNTS, is a chemical compound that is widely used in scientific research for its unique properties. This compound has gained popularity in the scientific community due to its ability to modify proteins and peptides, making it a valuable tool in the field of biochemistry and molecular biology.

Mechanism of Action

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate works by reacting with the amino acid residues on the surface of proteins and peptides, forming a covalent bond between the compound and the protein or peptide. This covalent bond allows for the modification of the protein or peptide, which can be used to alter its structure or function.
Biochemical and Physiological Effects:
6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate has been shown to have a variety of biochemical and physiological effects on proteins and peptides. These effects include changes in protein stability, activity, and conformation. 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate has also been shown to affect protein-protein interactions, which can have a significant impact on cellular signaling pathways and other biological processes.

Advantages and Limitations for Lab Experiments

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate has several advantages as a tool for scientific research. It is a highly specific and efficient reagent for protein modification, and it can be used in a wide range of experimental conditions. However, there are also limitations to the use of 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate. It can be toxic to cells at high concentrations, and it may not be suitable for use with certain types of proteins or peptides.

Future Directions

There are many potential future directions for the use of 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate in scientific research. One area of interest is the development of new methods for protein modification using 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate, such as the use of photo-crosslinking or other chemical modifications. Another area of interest is the application of 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate in the study of protein-protein interactions in living cells, which could provide new insights into cellular signaling pathways and other biological processes. Overall, 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate is a valuable tool for scientific research, and its potential applications are vast and varied.

Synthesis Methods

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate can be synthesized through a multi-step process that involves the reaction of 6-hydroxy-1-naphthaldehyde with methyl iodide, followed by the reaction with trifluoromethanesulfonic acid. The resulting compound is then purified through column chromatography to obtain pure 6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate.

Scientific Research Applications

6-(Methyloxy)-1-naphthalenyl trifluoromethanesulfonate is used in a wide range of scientific research applications, including the modification of proteins and peptides for structural and functional studies. This compound is particularly useful in the study of protein-protein interactions, as it can be used to crosslink proteins and peptides together, allowing for the identification of protein complexes and the determination of their structures.

properties

IUPAC Name

(6-methoxynaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVINXKBCYLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468808
Record name 6-(methyloxy)-1-naphthalenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350584-53-1
Record name 6-(methyloxy)-1-naphthalenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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